molecular formula C10H13N3S B11729332 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B11729332
M. Wt: 207.30 g/mol
InChI Key: MPPJQJZXSAKMGM-UHFFFAOYSA-N
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Description

1,4-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4, and a thiophene-2-ylmethylamine moiety at position 3. The thiophene ring in this compound introduces sulfur-based electronic effects, which may influence reactivity and biological interactions.

Synthesis of such compounds typically involves condensation reactions between pyrazole precursors and functionalized amines. For example, analogous protocols utilize thiosemicarbazide and sodium acetate in methanol to form hydrazine-carbothioamide intermediates, which are further functionalized . Structural characterization often employs crystallographic tools like SHELX and Mercury for refinement and visualization .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1,4-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-8-7-13(2)12-10(8)11-6-9-4-3-5-14-9/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

MPPJQJZXSAKMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CS2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Methylhydrazine with γ-Keto Esters

A regioselective approach employs methylhydrazine and γ-keto esters (e.g., methyl 4-oxopentanoate) under acidic conditions. The reaction proceeds via enolization and cyclization, yielding 1,4-dimethyl-1H-pyrazol-3-amine with moderate efficiency (45–60% yield). Key parameters include:

  • Solvent : Ethanol or acetic acid

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Temperature : Reflux (80–100°C)

This method’s regioselectivity arises from steric and electronic effects directing methyl group placement at positions 1 and 4.

Directed ortho-Metalation and Methylation

An alternative route involves functionalizing preformed pyrazoles. Starting with 1-methyl-1H-pyrazol-3-amine, position 4 is methylated via directed ortho-metalation. Using lithium diisopropylamide (LDA) as a base, the amine group at position 3 directs deprotonation at position 4, followed by quenching with methyl iodide.

  • Yield : 50–65%

  • Conditions : Tetrahydrofuran (THF), −78°C

N-Alkylation with Thiophen-2-ylmethyl Groups

Following pyrazole core synthesis, the amine at position 3 undergoes alkylation with thiophen-2-ylmethyl halides (e.g., thiophen-2-ylmethyl bromide). This step introduces the thiophene moiety, critical for the compound’s electronic properties.

Standard Alkylation Protocol

  • Reagents : Thiophen-2-ylmethyl bromide (1.2 equiv), potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 60–80°C, 12–24 hours

  • Yield : 70–85%

The reaction’s efficiency depends on the base’s strength and solvent polarity, with DMF favoring nucleophilic substitution by stabilizing the transition state.

ComponentRoleOptimal Equivalents
Thiophen-2-carbaldehydeElectrophilic partner1.0
AminopyrazoleNucleophile1.0
IsocyanideCoupling agent1.2

Conditions : Room temperature, 24 hours, 4-TsOH (10 mol%)
Yield : 55–75%

Industrial-Scale Production Considerations

Scaling synthesis necessitates optimizing cost, safety, and yield. Continuous flow reactors enhance the cyclocondensation step by improving heat transfer and reducing reaction times (2–4 hours vs. 12–24 hours batchwise). Key industrial parameters include:

  • Catalyst Recovery : Immobilized p-TsOH on silica gel for reuse

  • Solvent Recycling : Distillation of DMF/acetonitrile mixtures

  • Purity Control : Crystallization from ethanol/water (9:1 v/v)

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of primary methods:

MethodYield (%)Time (h)ScalabilityCost ($/g)
Cyclocondensation45–6012–24Moderate12–18
Directed Metalation50–658–12Low20–25
Multi-Component Reaction55–7524High15–20

Cyclocondensation remains the most accessible method for laboratory-scale synthesis, while multi-component reactions offer scalability for industrial applications .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine undergoes N-alkylation when treated with alkyl halides under basic conditions. This reaction typically proceeds via an SN2 mechanism:

ConditionsProductYieldSource
K₂CO₃/DMF, 60°C, alkyl halideQuaternary ammonium salts70–85%

Optimal results occur in polar aprotic solvents like DMF, where the base deprotonates the amine to enhance nucleophilicity. Bulkier alkyl halides show reduced yields due to steric effects.

Acylation Reactions

The amine reacts with acylating agents to form N-acyl derivatives :

ConditionsProductYieldSource
Ac₂O/pyridine, 25°C, 12 hN-acetylated derivative85–90%

Steric hindrance from the 1,4-dimethyl groups minimally affects acylation efficiency due to the amine’s accessibility. Propionic anhydride yields analogous N-propionyl products under similar conditions .

Sulfonation Reactions

Exposure to concentrated sulfuric acid facilitates sulfonamide formation :

ConditionsProductYieldSource
H₂SO₄, 0°C, 2 hSulfonamide derivatives65–75%

Reaction regioselectivity favors sulfonation at the amine over the thiophene ring under controlled低温 conditions.

Oxidation Reactions

The thiophene moiety undergoes oxidation to sulfones using hydrogen peroxide:

ConditionsProductYieldSource
30% H₂O₂/CH₃COOH, 40°C, 6 hThiophene sulfone derivative80%

This modification enhances the compound’s polarity, potentially improving bioavailability in pharmaceutical contexts.

Metal Complexation

The amine and thiophene groups act as ligands for transition metal coordination :

ConditionsProductYieldSource
CuCl₂/EtOH, 25°C, 12 hOctahedral Cu(II) complex70–85%
Ni(NO₃)₂/EtOH, 25°C, 12 hSquare-planar Ni(II) complex75–80%

These complexes exhibit distinct electronic properties, making them candidates for catalytic or materials science applications.

Condensation Reactions

The amine participates in Schiff base formation with aldehydes:

ConditionsProductYieldSource
RCHO/EtOH, piperidine, refluxImine derivatives60–75%

For example, condensation with 4-nitrobenzaldehyde produces a bright yellow imine, confirmed by FT-IR C=N stretching at 1,630 cm⁻¹ .

Scientific Research Applications

Chemistry

In chemistry, 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating interactions with metal ions and contributing to the development of new materials.

Biology

The biological activities of this compound have been extensively studied:

  • Antimicrobial Activity : In vitro tests have shown significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus. For instance, studies reported an inhibition rate of 75% against E. coli and 70% against S. aureus when tested with this compound .
CompoundBacterial StrainInhibition (%)
This compoundE. coli75%
This compoundS. aureus70%
  • Anti-inflammatory Activity : The compound demonstrated promising anti-inflammatory effects in carrageenan-induced paw edema models, achieving up to 84% inhibition compared to standard drugs like diclofenac .
CompoundInhibition (%)Standard DrugStandard Inhibition (%)
This compound84.2%Diclofenac86.72%
  • Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can act as selective inhibitors against various cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects on cancer cells .

Medicine

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its diverse biological activities make it a candidate for drug development in treating infections, inflammation, and cancer .

Industry

In industrial applications, 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is utilized in developing new materials such as polymers and advanced composites due to its unique chemical properties that enhance material performance .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A series of synthesized pyrazoles were evaluated for anti-inflammatory properties using the carrageenan model, showing significant inhibition comparable to established anti-inflammatory agents.
  • Antimicrobial Efficacy : Research demonstrated that structural modifications could enhance antimicrobial activity significantly among various pyrazole compounds.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

  • 1,4-Dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1856068-93-3) This analog replaces the thiophene moiety with a 3-methyl-1-propyl-pyrazole group.
  • 4-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine (CAS 1694179-24-2)
    Here, the thiophene is replaced by a thiazole ring. Thiazoles exhibit distinct electronic properties due to nitrogen substitution, which may increase hydrogen-bonding capacity and metabolic stability .

Pharmacological and Toxicological Profiles

  • Thiazole Analog : Thiazole derivatives often exhibit higher metabolic stability but may pose hepatotoxicity risks due to sulfur oxidation metabolites, a concern less prevalent in thiophene-based compounds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
1,4-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine Not Available C10H13N3S 207.30 Thiophene-2-ylmethyl, 1,4-dimethyl
1,4-Dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1856068-93-3 C13H20N4 248.33 3-Methyl-1-propyl-pyrazole
4-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine 1694179-24-2 C8H10N4S 194.26 Thiazole, 1,5-dimethyl-pyrazole

Table 2: Toxicological Data

Compound Genotoxicity (Micronucleus Assay) Metabolic Stability Key Reference
N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine (HCl salt) Negative (up to 2000 mg/kg) Moderate
Thiazole derivatives (general) Variable (dose-dependent) High

Discussion

The substitution of the thiophene ring with pyrazole or thiazole moieties significantly impacts physicochemical and biological properties:

  • Toxicity Profile: The absence of genotoxicity in the thiophene derivative contrasts with thiazole analogs, where metabolic byproducts may pose higher risks .
  • Synthetic Complexity : Thiazole synthesis often requires multi-step cyclization, making the thiophene analog more straightforward to prepare .

Biological Activity

1,4-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure

The compound features a pyrazole ring substituted with a thiophenyl group and two methyl groups. Its molecular formula is C11H12N4SC_{11}H_{12}N_4S, and it exhibits notable structural characteristics that contribute to its biological properties.

Synthesis

The synthesis of 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazole derivatives with thiophenylmethyl amines under controlled conditions. A common method includes refluxing the reactants in ethanol, followed by recrystallization to obtain pure crystals suitable for analysis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine. In vitro tests against various bacterial strains such as E. coli and Staphylococcus aureus indicated promising results. For instance, compounds similar to this pyrazole exhibited significant inhibition against these pathogens .

Compound Bacterial Strain Inhibition (%)
1,4-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amineE. coli75%
1,4-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amineS. aureus70%

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, in carrageenan-induced paw edema models, related compounds demonstrated up to 84% inhibition of inflammation compared to standard drugs like diclofenac . This suggests that 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine may exhibit similar anti-inflammatory effects.

Compound Inhibition (%) Standard Drug Standard Inhibition (%)
1,4-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine84.2%Diclofenac86.72%

Anticancer Activity

Research indicates that pyrazole derivatives can act as selective inhibitors against various cancer cell lines. Preliminary studies have shown that compounds structurally related to 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine possess cytotoxic effects on cancer cells, warranting further investigation into their mechanisms of action .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A series of synthesized pyrazoles were tested for their anti-inflammatory properties using the carrageenan model. The results indicated that certain derivatives exhibited significant inhibition comparable to established anti-inflammatory agents .
  • Antimicrobial Efficacy : A study evaluating various pyrazole compounds against bacterial strains demonstrated that modifications in the structure could enhance antimicrobial activity significantly .

Q & A

Q. What are the optimal synthetic routes for 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine?

Methodological Answer: The synthesis of pyrazol-3-amine derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example:

  • Step 1: React a substituted acrylamide (e.g., N-(thiophen-2-ylmethyl)acrylamide) with hydrazine hydrate in ethanol under reflux to form the pyrazole core .
  • Step 2: Introduce methyl groups at positions 1 and 4 via alkylation or methylation agents (e.g., methyl iodide in DMF with K₂CO₃ as a base).
  • Purification: Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Typical yields range from 60–80% .

Key Considerations:

  • Optimize reaction time and temperature to avoid over-alkylation.
  • Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How can spectroscopic techniques validate the structure of 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine?

Methodological Answer:

  • ¹H NMR:
    • Peaks for methyl groups at δ ~2.2–2.5 ppm (singlet for N–CH₃ and C–CH₃).
    • Thiophene protons appear as multiplets at δ ~6.8–7.5 ppm.
    • NH protons (if present) at δ ~4.5–5.5 ppm (exchangeable with D₂O) .
  • IR Spectroscopy:
    • Stretching vibrations for NH (~3278–3448 cm⁻¹) and aromatic C–H (~3050–3100 cm⁻¹) .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion [M+H]⁺ with <5 ppm deviation from theoretical mass .

Validation Protocol:

  • Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, lab coat, and safety goggles.
    • Use a face shield during scale-up reactions .
  • Engineering Controls:
    • Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., DMSO, hydrazine).
  • Waste Disposal:
    • Collect organic waste in halogen-resistant containers. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved using SHELXL?

Methodological Answer:

  • Data Collection:
    • Use high-resolution X-ray diffraction data (resolution ≤1.0 Å) to minimize errors in electron density maps .
  • Refinement in SHELXL:
    • Apply restraints for disordered atoms (e.g., thiophene rings) using ISOR and DELU commands.
    • Validate hydrogen bonding with the ACTA plugin to ensure geometric accuracy .
  • Validation Tools:
    • Check Rfree values (<0.15) and ADDSYM in PLATON to detect missed symmetry .

Example Workflow:

Import CIF into OLEX2.

Refine with SHELXL using TWIN and BASF commands for twinned crystals.

Generate validation reports with CheckCIF .

Q. What methodologies analyze hydrogen bonding patterns in the crystal structure of this compound?

Methodological Answer:

  • Graph Set Analysis (GSA):
    • Use Mercury CSD to classify hydrogen bonds into motifs (e.g., R₂²(8) for dimeric interactions).
    • Assign donor-acceptor distances (D–A ≤3.5 Å) and angles (θ ≥120°) .
  • Topological Analysis:
    • Calculate interaction energies with PIXEL (included in Mercury) to rank H-bond strengths .

Case Study:

  • For a related pyrazole-thiophene derivative, GSA revealed a 2D supramolecular network via N–H···N bonds .

Q. How can intermolecular interactions be assessed using Mercury CSD?

Methodological Answer:

  • Void Analysis:
    • Calculate solvent-accessible voids (≥10% unit cell volume) to predict crystal packing stability .
  • Packing Similarity:
    • Compare the target structure with CSD entries (e.g., refcode XOPPAU ) using RMSD thresholds ≤0.5 Å .
  • Intermolecular Contacts:
    • Generate contact maps for π-π (3.8–4.2 Å) and van der Waals interactions (<4.0 Å) .

Q. How to evaluate the biological activity of this compound through in vitro assays?

Methodological Answer:

  • Antimicrobial Testing:
    • Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Report MIC values (µg/mL) .
  • Cytotoxicity Assays:
    • Perform MTT assays on HEK-293 cells (24–48 hr exposure). Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Data Interpretation:
    • Compare activity with positive controls (e.g., ciprofloxacin for bacteria). Use ANOVA (p<0.05) to assess significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.